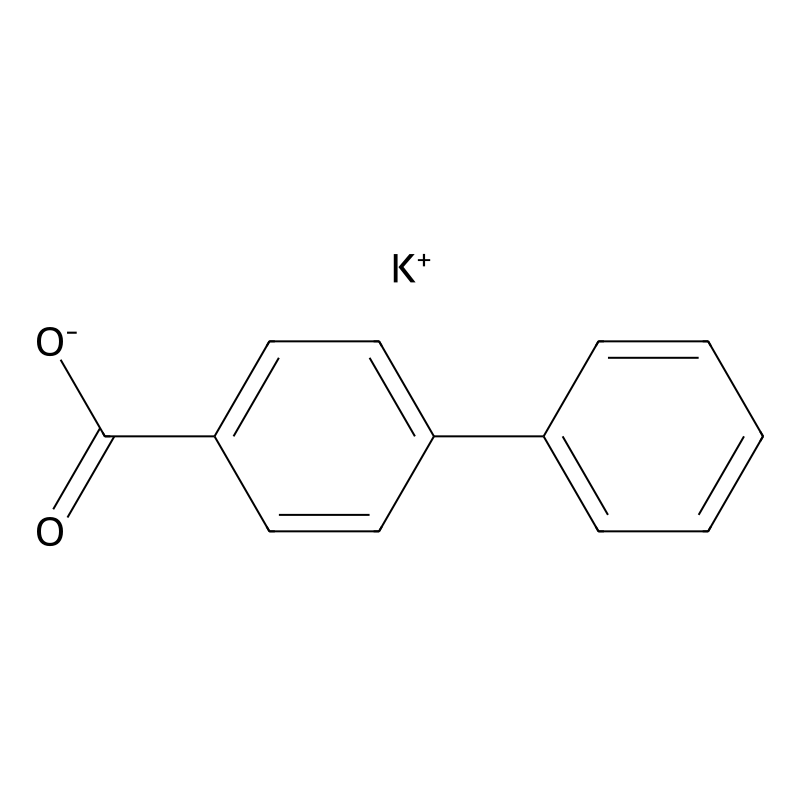4-Biphenylcarboxylic acid potassium salt

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ligand Design
4-biphenylcarboxylic acid serves as a building block for the design of ligands for various metal ions. Due to its structure, it can participate in coordination with the central metal atom through its carboxylate group and potentially through interactions with the aromatic rings. Research suggests these ligands can find applications in catalysis and material science PubChem: 4-Biphenylcarboxylic acid, CID 66724: . The potassium salt, with its positive potassium ion, might influence the binding properties of the molecule compared to the free acid. This difference could be explored for the development of selective metal ion binding ligands.
4-Biphenylcarboxylic acid potassium salt, also known as potassium 4-phenylbenzoate, is an organic compound characterized by its biphenyl structure with a carboxylic acid group at the 4-position, which is neutralized by potassium. This compound has the molecular formula and a molecular weight of approximately 237.31 g/mol. It typically appears as a white to light yellow crystalline powder and is sparingly soluble in water but soluble in organic solvents like ethanol and acetone .
The chemical behavior of 4-biphenylcarboxylic acid potassium salt includes several types of reactions:
- Oxidation: The biphenyl structure can be oxidized to form quinones or other derivatives.
- Reduction: Under specific conditions, it can be reduced to yield biphenyl derivatives with modified carboxylic acid groups.
- Substitution Reactions: The biphenyl structure allows for various substitution reactions at different positions on the rings.
- Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
- Amidation: Reaction with amines can yield amides, while Suzuki coupling with boronic acids can produce biaryl compounds .
4-Biphenylcarboxylic acid potassium salt exhibits notable biological activities. It has been used in studies related to molecular interactions and serves as a building block for biologically active molecules. Its derivatives may have potential therapeutic effects, making it relevant in medicinal chemistry. Additionally, it has been utilized in the synthesis and characterization of metal complexes, such as those involving europium and terbium, indicating its role in coordination chemistry .
The synthesis of 4-biphenylcarboxylic acid potassium salt commonly involves the neutralization of 4-biphenylcarboxylic acid with potassium hydroxide in an aqueous medium. The reaction can be summarized as follows:
In industrial settings, large-scale production may involve optimizing these methods for higher yields and purity through processes like dissolution, neutralization, filtration, and crystallization.
4-Biphenylcarboxylic acid potassium salt finds diverse applications across various fields:
- Chemistry: It serves as a precursor for synthesizing various organic compounds including pharmaceuticals and agrochemicals.
- Biology: Utilized in research focusing on molecular interactions.
- Medicine: Acts as an intermediate in drug synthesis.
- Industry: Used in producing polymers and dyes .
Research indicates that 4-biphenylcarboxylic acid potassium salt interacts effectively with various biological systems. It has been studied for its role in forming complexes with metals, enhancing the understanding of coordination chemistry. Furthermore, its derivatives have been explored for their potential pharmacological properties, contributing to ongoing research into new therapeutic agents .
Several compounds share structural similarities with 4-biphenylcarboxylic acid potassium salt. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Biphenylcarboxylic acid | Contains one carboxylic group at the 4-position | Solubility properties due to potassium salt form |
| 4-Biphenyl-4-carboxylic acid potassium salt | Additional carboxylic group | Increased acidity and reactivity |
| 2-Biphenylcarboxylic acid potassium salt | Carboxylic group at the 2-position | Different reactivity patterns due to positioning |
| 4-Biphenyl-4-sulfonic acid potassium salt | Contains a sulfonic acid group | Different solubility and acidity characteristics |
The specific positioning of the carboxylic acid group at the 4-position on the biphenyl ring imparts unique chemical properties and reactivity to this compound. The presence of potassium enhances its solubility and stability in aqueous solutions, making it suitable for various applications.








